molecular formula C4H10N2O2 B554895 N-(2-Aminoethyl)glycine CAS No. 24123-14-6

N-(2-Aminoethyl)glycine

Cat. No. B554895
CAS RN: 24123-14-6
M. Wt: 118.13 g/mol
InChI Key: PIINGYXNCHTJTF-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)glycine (AEG) is a synthetic analogue of DNA, where the sugar-phosphate backbone of DNA is replaced by a peptide backbone . It is produced by cyanobacteria and is considered a backbone for peptide nucleic acids . AEG is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

The synthesis of AEG-based structures is based on standard peptide chemistry and has been automated . AEG units are incorporated at the purine and pyrimidine sites of the nucleobases .


Molecular Structure Analysis

In AEG, the sugar-phosphate backbone of DNA is replaced by a peptide backbone consisting of N-(2-aminoethyl)glycine units . This neutral peptide backbone of AEG does not have electrostatic repulsion that generally destabilizes DNA-DNA duplexes .


Chemical Reactions Analysis

AEG is involved in the formation of peptide nucleic acids (PNAs), which hybridize to complementary DNA and RNA with higher affinity and superior sequence selectivity compared to DNA . PNAs are resistant to nucleases and proteases and have a low affinity for proteins .


Physical And Chemical Properties Analysis

AEG is a solid substance with a molecular formula of C4H10N2O2 and a molecular weight of 118.14 . It appears as a white to almost white powder or crystal .

Scientific Research Applications

  • Metabolic Disorders : N-(2-Aminoethyl)glycine has implications in metabolic disorders like obesity and diabetes. Studies have found lower circulating glycine levels in these disorders, and glycine supplementation could have beneficial effects (Alves et al., 2019).

  • Agricultural Applications : It's observed in agricultural settings, particularly in grasslands, that plants like Phleum pratense and Trifolium hybridum uptake glycine, affecting their growth and development (Näsholm et al., 2000).

  • Biochemical Structure Studies : The compound forms a unique hydrogen-bonded network structure in its dihydrate form, which is of interest for understanding DNA mimic peptide nucleic acid (PNA) (Wiklund et al., 2010).

  • Human Protein Metabolism : Research on glycine N metabolism in humans has provided insights into whole body protein metabolism, which is crucial in understanding various metabolic pathways (Matthews et al., 1981).

  • Health and Nutrition : Glycine plays a vital role in metabolic regulation, anti-oxidative reactions, and neurological functions, which makes it beneficial for treating numerous health conditions including cardiovascular diseases, cancers, and diabetes (Wang et al., 2013).

  • Cancer Research : Utilizing 15N-glycine, researchers can trace glycine metabolites in cancer cells, offering a method for targeting defects within metabolic networks and aiding in drug discovery (Liu et al., 2015).

  • Agricultural Chemicals : N-(2-Aminoethyl)glycine derivatives have been studied for their roles in herbicide resistance and their interactions with plant enzymes (Pollegioni et al., 2011).

  • Pharmaceutical Research : Studies have explored the use of N-(2-Aminoethyl)glycine derivatives as anticonvulsants, highlighting the potential for developing new therapeutic drugs (Geurts et al., 1998).

  • Neuroscience : Research has been done on developing fluorescent sensors for glycine to understand its distribution in the brain, which is crucial for studying neurotransmission and synaptic plasticity (Zhang et al., 2018).

  • Corrosion Inhibition : Glycine and its derivatives have been evaluated for their role in inhibiting corrosion, particularly in the context of cold rolled steel in acidic environments, showing potential for industrial applications (Amin et al., 2010).

Safety And Hazards

AEG is considered hazardous and can cause serious eye irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Future Directions

The production of AEG by diverse taxa of cyanobacteria suggests that AEG may be a primitive feature which arose early in the evolution of life on earth . The addition of a peptide chain at the backbone of the DNA/RNA base pairs results only with a minimal distortion and hence does not alter the structural configuration of the base pairs . This makes AEG an attractive agent for biological and medical applications .

properties

IUPAC Name

2-(2-aminoethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c5-1-2-6-3-4(7)8/h6H,1-3,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIINGYXNCHTJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178844
Record name N-(2-Aminoethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)glycine

CAS RN

24123-14-6
Record name N-(2-Aminoethyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24123-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Aminoethyl)glycine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Aminoethyl)glycine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycine, N-(2-aminoethyl)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.805
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Synthesis routes and methods

Procedure details

2-((2-Aminoethyl)glycine (4-3) was synthesized following the method reported by Gilon. 2-((2-(Acridin-9-ylamino)ethyl)glycine was synthesized as follows. A mixture of phenoxyacridine (1.35 g, 0.005 mol) and 4-3 (0.65 g, 0.0055 mol) in 20 mL of dry MeOH was refluxed for 36 h. The yellow solid that precipitated during the reaction was collected by filtration, and washed with ethanol and ether, then dried in a vacuum, affording 2.2 g of the product as a yellow solid (Yield: 75%). The structural identity of this compound was confirmed by ESI-MS rather than by NMR spectroscopy due to limited solubility of the compound in common NMR solvents. ESI-MS, +ve mode, m/z [(M+H]+=296.
Name
phenoxyacridine
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,000
Citations
EP Heimer, HE Gallo‐Torres, AM Felix… - … Journal of Peptide …, 1984 - Wiley Online Library
The synthesis of a series of analogs and oligomers of N‐(2‐aminoethyl)glycine (Aeg) are described. The gastrointestinal absorption of these compounds was determined after …
Number of citations: 44 onlinelibrary.wiley.com
C Meinert, JJ Filippi, P de Marcellus… - …, 2012 - Wiley Online Library
Interstellar ices were simulated by condensing and UV irradiating molecules such as H 2 O, CH 3 OH, and NH 3 at 80 K. Multidimensional gas chromatography analyses allowed for the …
SA Banack, JS Metcalf, L Jiang, D Craighead, LL Ilag… - PLoS …, 2012 - journals.plos.org
Prior to the evolution of DNA-based organisms on earth over 3.5 billion years ago it is hypothesized that RNA was the primary genetic molecule. Before RNA-based organisms arose, …
Number of citations: 84 journals.plos.org
WB Glover, TC Baker, SJ Murch… - Journal of AOAC …, 2015 - academic.oup.com
A single-laboratory validation study was completed for the determination of β- N -methylamino-L-alanine (BMAA), N -(2-aminoethyl)glycine (AEG), and 2,4-diaminobutyric acid (DAB) in …
Number of citations: 48 academic.oup.com
T Stafforst, U Diederichsen - 2007 - Wiley Online Library
In the context of investigation of nucleic acid‐mediated excess electron transfer, a bis‐functionalized (2‐aminoethyl)glycine‐PNA modified with a flavin and an oxetane moiety was …
HE Gallo-Torres, E Heimer, F Scheidl, J Meienhofer… - Life Sciences, 1980 - Elsevier
Radiolabeled N-(2-aminoethyl)-glycine (AEG) was synthesized and various aspects of its bioavailability were evaluated. AEG was rapidly and completely taken up by the small intestine …
Number of citations: 5 www.sciencedirect.com
I Karunakaran, A Angamuthu… - Zeitschrift für Physikalische …, 2019 - degruyter.com
We aim to understand the structure and stability of the backbone tailored Watson-Crick base pairs, Guanine-Cytosine (GC), Adenine-Thymine (AT) and Adenine-Uracil (AU) by …
Number of citations: 1 www.degruyter.com
F Wojciechowski, RHE Hudson - The Journal of organic chemistry, 2008 - ACS Publications
A simple and practical synthesis of the benzyl, allyl, and 4-nitrobenzyl esters of N-[2-(Fmoc)aminoethyl]glycine is described starting from the known N-(2-aminoethyl)glycine. These …
Number of citations: 56 pubs.acs.org
M Nörrlinger, S Hafner, T Ziegler - Beilstein Journal of Organic …, 2016 - beilstein-journals.org
Four glycoconjugate building blocks for the construction of combinatorial PNA like glycopeptide libraries were prepared in 75–79% yield by condensing tert-butyl N-[2-(N-9-…
Number of citations: 3 www.beilstein-journals.org
T Sugiyama, A Kittaka - Molecules, 2013 - mdpi.com
A peptide nucleic acid (PNA) is a synthetic nucleic acid mimic in which the sugar-phosphate backbone is replaced by a peptide backbone. PNAs hybridize to complementary DNA and …
Number of citations: 67 www.mdpi.com

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